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Silicon Carbide (SiC) is a wide-bandgap semiconductor compound of silicon and carbon that

has emerged as a critical material for high-power, high-frequency, and high-temperature

electronic devices.[1][2] Its unique physical and electronic properties, such as a high

breakdown electric field, excellent thermal conductivity, and chemical inertness, make it

superior to conventional silicon-based semiconductors in demanding applications.[1][2]

A remarkable characteristic of SiC is its polytypism, the ability to crystallize into numerous

different structures, known as polytypes, which have been identified in over 250 forms.[3][4]

These polytypes share the same chemical composition but differ in the stacking sequence of

their atomic layers along the crystal's c-axis.[3][5] This variation in stacking order, while

seemingly subtle, leads to significant differences in the material's electronic and thermal

properties.[5][6] The most common and technologically important polytypes for electronic

applications are the cubic 3C-SiC (β-SiC) and the hexagonal 4H-SiC and 6H-SiC (α-SiC).[4][6]

This guide provides a detailed examination of the core physical properties of these three

common SiC polytypes, outlines the experimental methodologies used for their

characterization, and presents a comparative summary of their key quantitative parameters.

Crystal Structure of Common Polytypes
The fundamental building block of SiC is a bilayer of tetrahedrally bonded silicon and carbon

atoms.[6] The different polytypes arise from the specific sequence in which these bilayers are

stacked. The layers can be arranged in one of three positions, denoted A, B, or C.[3] The

stacking sequence determines the crystal's symmetry and periodicity.[3][7]
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3C-SiC: This polytype has a cubic (Zincblende) crystal structure. It is characterized by a

three-bilayer stacking sequence of 'ABC'.[3][7] This is the only cubic polytype of SiC.[3]

4H-SiC: This is a hexagonal polytype with a four-bilayer repeating sequence of 'ABCB'.[3][6]

6H-SiC: This is another common hexagonal polytype, distinguished by a six-bilayer stacking

sequence of 'ABCACB'.[3][6][7]

The notation for each polytype, such as '4H', specifies the number of layers in the repeating

unit cell (4) and the crystal's symmetry (H for Hexagonal, C for Cubic).[3][7]

Comparative Physical Properties
The distinct stacking sequences of the 3C, 4H, and 6H polytypes give rise to widely varying

physical properties, which are critical for their application in different types of electronic

devices. For instance, 4H-SiC is often preferred for high-power devices due to its high and

nearly isotropic electron mobility, while 3C-SiC is noted for having the highest electron mobility

due to its higher crystal symmetry.[3] A summary of these key properties is presented below.

Data Presentation: Physical Properties of Common SiC
Polytypes
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Property 3C-SiC 4H-SiC 6H-SiC Units

Crystal System
Cubic

(Zincblende)
Hexagonal Hexagonal -

Stacking

Sequence
ABC ABCB ABCACB -

Bandgap Energy

(E_g)
2.36[1][2] 3.26[1][2] 3.02[1][2] eV

Breakdown

Electric Field
~1.4[2] 2.8[2] 3.0[2] MV/cm

Electron Mobility

(μ_n)
~1000[2] 800-1200[2][8] 100-450[2] cm²/Vs

Hole Mobility

(μ_p)
~40[8] ~120[2][8] ~100[2][8] cm²/Vs

Thermal

Conductivity (κ)
3.2 - 5.0[8][9] 3.7 - 4.9[8][10] 4.5 - 4.9[2][8][10] W/cm·K

Saturated

Electron Velocity
2.5[8] 2.0[8] 2.0[8] 10⁷ cm/s

Density 3.216[7] 3.219[7] 3.213[7] g/cm³

Mohs Hardness ~9[6] ~9[6] ~9[6] -

Experimental Protocols for Property
Characterization
Accurate determination of SiC's physical properties requires precise experimental techniques.

The following sections detail the standard methodologies for measuring the key parameters

listed above.

Bandgap Energy Determination
The bandgap energy (E_g) is a fundamental property of a semiconductor, defining the energy

required to excite an electron from the valence band to the conduction band.
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Methodology: UV-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption or reflectance of light as a function of

wavelength.[11] When photons with energy greater than or equal to the bandgap energy

strike the semiconductor, they are absorbed, promoting electrons to the conduction band.

[12]

Sample Preparation: The SiC sample, which can be a thin film or a powder, is placed in a

UV-Vis spectrophotometer. For powdered samples, diffuse reflectance spectroscopy is

used, often with an integrating sphere to capture all reflected light.[12]

Data Acquisition: The reflectance or absorbance spectrum is recorded over a range of

wavelengths (e.g., 250-800 nm).[1]

Analysis (Tauc Plot): The bandgap is determined using a Tauc analysis. The collected

spectral data is transformed using the Kubelka-Munk function (for reflectance) and plotted

as (αhν)^(1/γ) versus photon energy (hν), where α is the absorption coefficient.[12] The

value of γ depends on the nature of the electronic transition (γ = 1/2 for direct bandgap

and γ = 2 for indirect bandgap).[1] A straight line is fitted to the linear portion of the plot,

and its extrapolation to the x-axis (where the y-value is zero) gives the optical bandgap

energy, E_g.[1][12]

Alternative Methodology: Photoluminescence (PL) Spectroscopy PL is another powerful non-

destructive technique. A laser with photon energy greater than the material's bandgap is

used to excite the sample.[13] The subsequent radiative recombination of electrons and

holes emits light at an energy corresponding to the bandgap.[3] The peak wavelength

(λ_max) of the emission spectrum is used to calculate the bandgap energy via the equation

E_g = hc/λ_max.[8]

Carrier Mobility and Concentration
Carrier mobility, a measure of how quickly charge carriers (electrons or holes) can move

through the material under an electric field, is crucial for device performance.

Methodology: Hall Effect Measurement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://pubs.acs.org/doi/10.1021/acs.jpclett.8b02892
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://pubs.acs.org/doi/10.1021/acs.jpclett.8b02892
https://pubs.acs.org/doi/10.1021/acs.jpclett.8b02892
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://photonsystems.com/applications/semiconductor-testing/semiconductor-photoluminescence/
https://www.researchgate.net/post/What-is-the-best-experimental-method-for-calculating-of-the-band-gap-of-a-semiconductor-material-what-is-it-based-on
https://www.researchgate.net/post/How_to_calculate_band_gap_energy_from_photoluminescence_PL_data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The Hall effect is used to determine the carrier type, concentration (density), and

mobility.[2] When a current-carrying semiconductor is placed in a magnetic field

perpendicular to the current flow, a transverse voltage (the Hall voltage, V_H) is generated

due to the magnetic Lorentz force acting on the charge carriers.[14]

Sample Preparation: The SiC sample is typically prepared in a specific geometry, such as

a "Hall bar" or a square "van der Pauw" configuration, with four electrical contacts.[2]

Experimental Setup: A constant current (I) is passed through two contacts, and a uniform

magnetic field (B) is applied perpendicular to the sample plane. A high-impedance

voltmeter measures the Hall voltage (V_H) across the other two contacts.[14][15]

Data Acquisition and Analysis: The Hall coefficient (R_H) is calculated from V_H, I, B, and

the sample thickness. The sign of R_H indicates the carrier type (negative for electrons,

positive for holes).[2] The carrier density (n) is found from n = 1/(qR_H), where q is the

elementary charge. To find the mobility (μ), the material's resistivity (ρ) is first measured,

often using the same four-point probe setup without the magnetic field.[16][17] The carrier

mobility is then calculated using the relation μ = |R_H|/ρ.[2]

Thermal Conductivity Measurement
Thermal conductivity is a critical parameter for power devices, as it governs the dissipation of

heat generated during operation.

Methodology: Laser Flash Analysis (LFA)

Principle: The LFA is a widely used non-destructive method to measure thermal diffusivity

(α).[18] Thermal conductivity (κ) is then calculated if the specific heat capacity (C_p) and

density (ρ) are known, using the formula κ = α · C_p · ρ.[7]

Experimental Setup: A small, plane-parallel sample is heated on one face by a short, high-

intensity laser pulse.[18][19] An infrared (IR) detector on the opposite face records the

temperature rise as a function of time.[19]

Analysis: The thermal diffusivity is determined from the shape of the temperature-time

curve. Specifically, it is calculated from the time it takes for the rear face to reach half of its

maximum temperature rise (the "half-time," t_1/2).[20]
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Alternative Methodology: Time-Domain Thermoreflectance (TDTR) TDTR is an optical pump-

probe technique ideal for measuring the thermal properties of thin films and bulk materials.[6]

[21] A "pump" laser pulse heats the sample surface, and a time-delayed "probe" laser pulse

measures the change in surface reflectance, which is proportional to the temperature

change.[21][22] By analyzing the decay of the thermoreflectance signal over time and fitting

it to a thermal transport model, properties like thermal conductivity and thermal interface

conductance can be determined with high accuracy.[21][22]

Breakdown Electric Field Measurement
The breakdown field is the maximum electric field a material can withstand before it undergoes

electrical breakdown and becomes conductive.[23][24]

Methodology: Reverse Bias I-V Measurement

Principle: This measurement is performed on a diode structure (e.g., a p-n junction or a

Schottky diode) fabricated on the SiC material. An increasing reverse voltage is applied

across the device until a sharp increase in reverse leakage current is observed, indicating

breakdown.[25]

Experimental Setup: A Source Measure Unit (SMU) or a similar high-voltage power supply

and ammeter are used.[25] The device under test (DUT) is placed in a safety enclosure.

Procedure: The SMU applies a swept reverse voltage to the device. The corresponding

leakage current is measured. The breakdown voltage (V_BR) is defined as the voltage at

which the current reaches a predefined threshold.[25]

Analysis: The breakdown electric field (E_BR) is then calculated from V_BR and the

device's physical structure (e.g., the thickness and doping concentration of the drift layer).

Visualization of SiC Polytype Relationships
The following diagram illustrates the logical relationship from the fundamental Si-C building

block to the formation of different polytypes and their resulting key electronic properties.
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Fundamental Building Block

Stacking Process

Common Polytypes & Crystal Structure

Key Differentiating Physical Properties

Si-C Tetrahedral Bilayer

Stacking Sequence
(along c-axis)

Arranged in
 A, B, or C positions

3C-SiC
(ABC...)
Cubic

4H-SiC
(ABCB...)

Hexagonal

6H-SiC
(ABCACB...)
Hexagonal

Bandgap: 2.36 eV
Electron Mobility: ~1000 cm²/Vs

Leads to

Bandgap: 3.26 eV
Electron Mobility: ~800-1200 cm²/Vs

Leads to

Bandgap: 3.02 eV
Electron Mobility: ~100-450 cm²/Vs

Leads to

Click to download full resolution via product page

Caption: Logical flow from SiC bilayer to polytype properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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